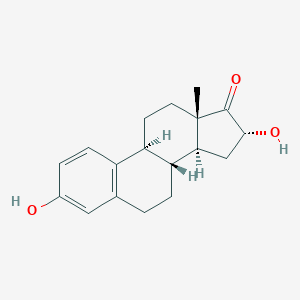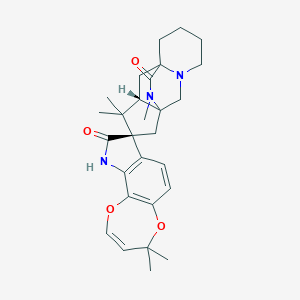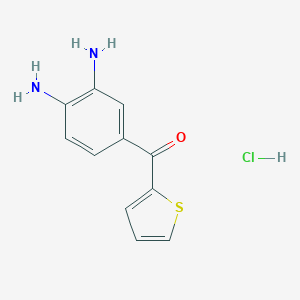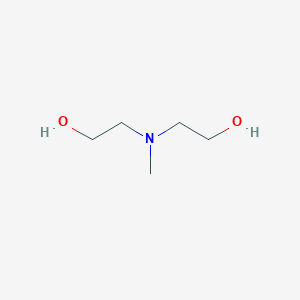
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate
概览
描述
Synthesis Analysis
The synthesis of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate involves several key steps starting from 3-(4-hydroxyphenyl) acrylic acid. This process includes methyl esterification, condensation with bromoacetaldehyde diethyl acetal, a Friedel-Crafts reaction, catalytic hydrogenation, and hydrolysis. The optimized process provides a higher yield (60%) compared to previous methods, with milder reaction conditions and simpler operations (Deng, 2010).
Molecular Structure Analysis
The molecular structure of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate and related compounds has been studied using spectroscopic and diffractometric techniques. These studies reveal the polymorphism in the compound, showcasing minor but distinct differences in the crystal structures, which are crucial for understanding the compound's physical and chemical behavior (Vogt et al., 2013).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including Knoevenagel polycondensation, which involves the synthesis of polymers containing donor-acceptor groups within the main chain. These reactions highlight the compound's utility in creating materials with specific electronic properties (Namazi et al., 2001). Additionally, reactions with ethyl 2-cyano-3-alkoxypropenoates yield pyran derivatives, further demonstrating the compound's versatility in organic synthesis (Mérour & Cossais, 1991).
Physical Properties Analysis
The physical properties, such as the crystal structure and polymorphism of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate, are crucial for its application in material science. The compound exhibits distinct polymorphic forms, which affect its solubility, stability, and reactivity. Understanding these properties is essential for the compound's application in pharmaceutical formulations and material science (Vogt et al., 2013).
Chemical Properties Analysis
The chemical reactivity of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate is highlighted by its involvement in various synthesis reactions, including the formation of polymers and pyran derivatives. These reactions are indicative of the compound's functional groups' reactivity and its potential as a building block in organic synthesis (Namazi et al., 2001; Mérour & Cossais, 1991).
科研应用
Synthesis and Characterization
An Improved Synthesis Process
The synthesis of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid has been explored to identify a more efficient and high-yield process. The study by Deng Yong (2010) introduces a practical method involving the esterification of 3-(4-hydroxyphenyl) acrylic acid, followed by several chemical reactions, resulting in a 60% overall yield. This process is noted for its milder reaction conditions and simplicity compared to previously reported methods (Deng Yong, 2010).
Polymorphism in Pharmaceutical Compounds
Investigations into polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride reveal challenges in analytical and physical characterization. F. Vogt et al. (2013) characterized two polymorphic forms using spectroscopic and diffractometric techniques, highlighting the subtle differences and analytical challenges in characterizing such compounds (F. Vogt, G. Williams, Matthew N. R. Johnson, R. Copley, 2013).
Organic Chemistry Applications
Acylation Reactions and Synthesis Applications
Keith Smith et al. (2003) explored the acylation of anisole and 2,3-dihydrobenzofuran with 2-phenylbutanoic acid derivatives over zeolite catalysts. The study demonstrates high regioselectivity in producing 4-acyl derivatives, underscoring the versatility of zeolites in organic synthesis and the potential for creating novel compounds, such as ethyl (2,3-dihydrobenzofuran-5-yl)glyoxylate (Keith Smith, G. El‐Hiti, Anthony J Jayne, M. Butters, 2003).
Novel Synthesis Methods
A new method for the regioselective synthesis of 3-substituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates was presented by Abdul kadar Shaikh and G. Varvounis (2014). This one-pot synthesis involves fluoride-induced desilylation, Michael addition, and intramolecular 5-exo-tet elimination, highlighting its potential in drug discovery (Abdul kadar Shaikh, G. Varvounis, 2014).
Chemiluminescence Studies
Mechanism of Chemiluminescence
L. F. M. L. Ciscato et al. (2014) investigated the chemiluminescent reaction of a 2-coumaranone derivative, supporting the existence of a 1,2-dioxetanone intermediate. This study provides insights into the thermal instability and bimolecular decomposition rate of such peroxides, offering a novel methodology for studying thermally unstable peroxides through in situ generation (L. F. M. L. Ciscato, F. Bartoloni, Aline S Colavite, D. Weiss, R. Beckert, Stefan Schramm, 2014).
Antimicrobial Applications
Photochemical Synthesis and Antimicrobial Screening
K. Ravi et al. (2012) conducted a study on the synthesis of dihydrobenzofurans with antibacterial activity. By employing photochemical methods, compounds were generated and screened against various bacteria, revealing moderate activity. Notably, one compound showed promising activity against both Gram-positive and Gram-negative bacteria, illustrating the potential of dihydrobenzofurans in antimicrobial applications (K. Ravi, K. Selvam, M. Swaminathan, 2012).
Safety And Hazards
性质
IUPAC Name |
ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-15-13(14)6-4-10-3-5-12-11(9-10)7-8-16-12/h3,5,9H,2,4,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGXCVKXTGMFFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC2=C(C=C1)OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453483 | |
| Record name | Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate | |
CAS RN |
196597-66-7 | |
| Record name | Ethyl 2,3-dihydro-5-benzofuranpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196597-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

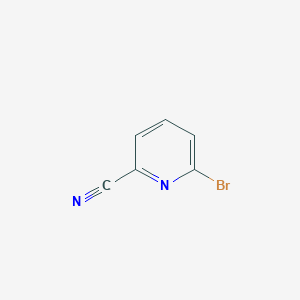
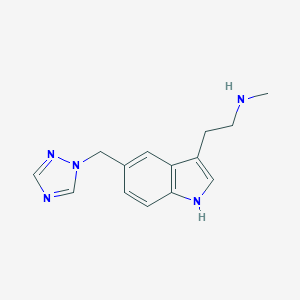
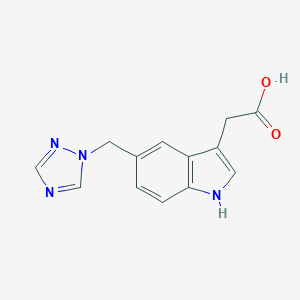
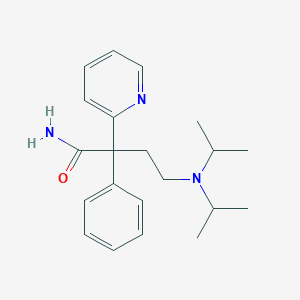
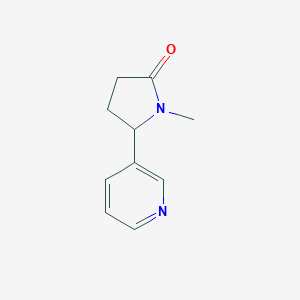
![2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B23236.png)
